tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester
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Overview
Description
tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester is an organic compound belonging to the class of pyridinecarboxylic acids and derivatives. This compound is characterized by the presence of a pyridine ring bearing a carboxylic acid group or a derivative thereof . It is widely used in synthetic organic chemistry due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl esters of Nα-protected amino acids from tert-butanol involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents . The reaction mixture is tightly closed, stirred at low temperatures, and then allowed to react at room temperature for an extended period . Another method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods .
Industrial Production Methods: Industrial production of tert-butyl esters often employs flow microreactor systems due to their efficiency and sustainability. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
Chemical Reactions Analysis
Types of Reactions: tert-Butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include boron trifluoride etherate, anhydrous magnesium sulfate, and tert-butanol . The reaction conditions often involve low temperatures followed by room temperature reactions .
Major Products Formed: The major products formed from these reactions include tert-butyl esters and other derivatives of pyridinecarboxylic acids .
Scientific Research Applications
Chemistry: In chemistry, tert-butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester is used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents .
Biology: In biology, this compound is used in the synthesis of dipeptides and other biologically active molecules .
Medicine: In medicine, it is used in the development of pharmaceuticals and other therapeutic agents .
Industry: In industry, this compound is used in the production of various chemical intermediates and final products .
Mechanism of Action
The mechanism of action of tert-butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester involves its reactivity with various nucleophiles and reducing agents. The molecular targets and pathways involved include the formation of stable intermediates and the subsequent formation of the desired products .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other tert-butyl esters and pyridinecarboxylic acid derivatives .
Uniqueness: The uniqueness of tert-butoxycarbonylamino-pyridin-3-yl-acetic acid tert-butyl ester lies in its stability and reactivity, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)12(11-8-7-9-17-10-11)18-14(20)22-16(4,5)6/h7-10,12H,1-6H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTIJDYTPRLUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CN=CC=C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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